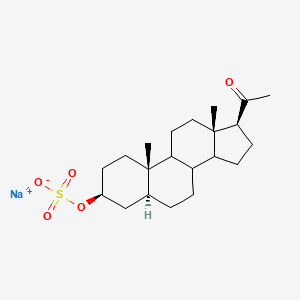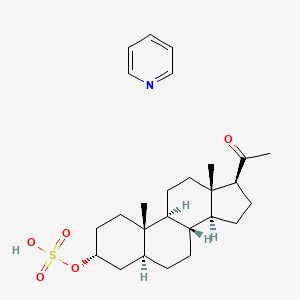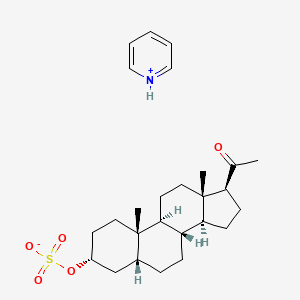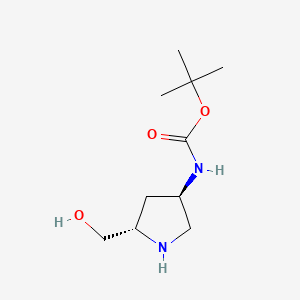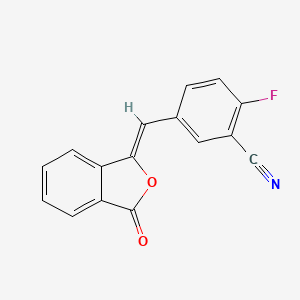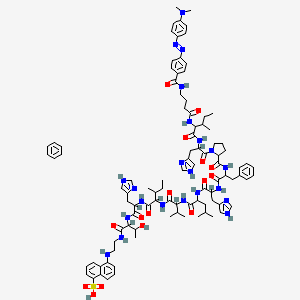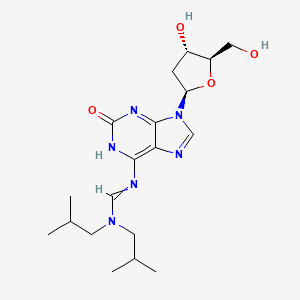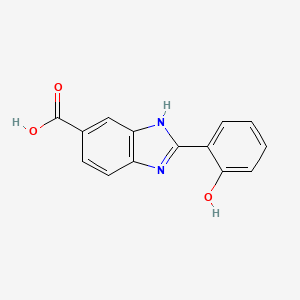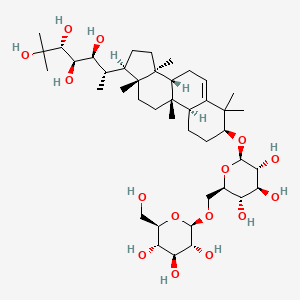
Momordicoside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds like momordicoside A often involves complex methodologies that bridge chemistry and biology. Advanced strategies are employed to generate molecules with defined physical, chemical, and biological properties. The synthesis of such molecules may benefit from integrating nature's biosynthetic machinery with traditional chemical approaches, potentially yielding compounds with unique properties (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
This compound, along with momordicoside B, was isolated and characterized through spectral and chemical evidence, as well as X-ray analysis. Its structure was determined to be the 3-O-β-gentiobioside of cucurbit-5-ene-3β, 22(S), 23(R), 24(R), 25-pentaol, indicating a complex glycoside structure inherent to triterpene glycosides found in Momordica charantia (H. Okabe et al., 1980).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound, like other glycosides, involve its glycosidic bond. The glycosidic linkage can undergo hydrolysis under acidic conditions or enzymatic cleavage, leading to the generation of the aglycone and sugar moieties. The specific chemical reactions this compound undergoes can provide insights into its bioactivity and potential utility in various biological contexts.
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and specific optical rotation, are crucial for its isolation and purification. High-performance liquid chromatography (HPLC) following solid-phase extraction (SPE) has been utilized for the rapid and accurate determination of this compound, highlighting its solubility and interaction with chromatographic media (S. Wang et al., 2001).
科学的研究の応用
Biological Activities and Potential Medicinal Value : Momordicoside has been reported to possess several important biological functions such as reducing blood sugar, enhancing immunity, controlling secretion, and exhibiting anti-oxidative properties. It also has potential functions in reducing cholesterol levels, adjusting substance metabolism, and bacteriostasis, indicating extensive biological activities and potential edible and medicinal value (Ning, 2008).
Physiological Functions and Food Applications : The physiological functions of momordicoside include hypoglycemic, anti-tumor, anti-virus, anti-HIV effects, and enhancing human immunity. Its bacteriostatic properties and applications in food areas have also been reviewed (Zhou Wei, 2009).
Impact on Macrophage Phenotypes and Lung Carcinoma Lesions : Momordicoside G, related to Momordicoside A, can regulate macrophage phenotypes to stimulate efficient repair of lung injury and prevent urethane-induced lung carcinoma lesions. It selectively suppresses M1 macrophages to stimulate M2-associated lung injury repair and prevent inflammation-associated lung carcinoma lesions (Du et al., 2019).
Antidiabetic Activities : Various cucurbitane glycosides, including momordicosides, isolated from bitter melon, have shown benefits for diabetes and obesity. These compounds stimulate GLUT4 translocation and increase the activity of AMP-activated protein kinase (AMPK), which are essential for glucose uptake and fatty acid oxidation (Tan et al., 2008).
Antibacterial Properties : Momordicosides have demonstrated antibacterial effects against various bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) and optimal antibacterial conditions for these compounds have been studied, indicating their potential use in combating bacterial infections (Jing, 2012).
作用機序
Target of Action
Momordicoside A, a cucurbitane triterpenoid glycoside, is isolated from the bitter melon vine, Momordica charantia . The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the negative regulation of insulin signaling, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity .
Mode of Action
This compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition can enhance insulin signaling, leading to improved glucose uptake and metabolism . .
Biochemical Pathways
The inhibition of PTP1B by this compound can affect the insulin signaling pathway . This pathway plays a crucial role in regulating glucose homeostasis in the body. By enhancing insulin signaling, this compound may help improve glucose control and potentially exert anti-diabetic effects . .
Result of Action
The inhibition of PTP1B by this compound can lead to enhanced insulin signaling, which may result in improved glucose control . This suggests that this compound could potentially have anti-diabetic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the plant source of this compound, Momordica charantia, is widely distributed across tropical and subtropical regions . The growth conditions of the plant, including climate, soil quality, and cultivation practices, can affect the concentration and bioactivity of this compound. Additionally, factors such as the method of extraction and purification can also influence the potency and efficacy of this compound . .
特性
IUPAC Name |
(3R,4R,5S,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22+,23+,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36+,37-,40-,41+,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYJYPOPDKQBQJ-WVMSUIAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

